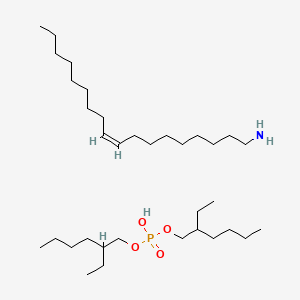

bis(2-ethylhexyl) hydrogen phosphate;(Z)-octadec-9-en-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(2-ethylhexyl) hydrogen phosphate: and (Z)-octadec-9-en-1-amine are two distinct chemical compounds. Bis(2-ethylhexyl) hydrogen phosphate is an organophosphorus compound commonly used as a solvent, extractant, and surfactant .

Vorbereitungsmethoden

Bis(2-ethylhexyl) hydrogen phosphate: can be synthesized through the esterification of phosphorus oxychloride with 2-ethylhexanol. The reaction involves adding phosphorus oxychloride and 2-ethylhexanol in a molar ratio of 1:1.5-2.5, followed by stirring at 15-25°C for 1-3 hours. The mixture is then heated to 40-70°C and reacted for 1-4 hours. The product is obtained through washing, filtration, and distillation .

(Z)-octadec-9-en-1-amine: is typically produced through the hydrogenation of oleic acid or its esters. The hydrogenation process involves the use of a catalyst, such as palladium or nickel, under high pressure and temperature conditions .

Analyse Chemischer Reaktionen

Bis(2-ethylhexyl) hydrogen phosphate: undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Hydrolysis: Hydrolyzed by water to form phosphoric acid and 2-ethylhexanol.

Oxidation: Can be oxidized to form phosphoric acid derivatives.

Common reagents used in these reactions include alcohols, water, and oxidizing agents. Major products formed include esters, phosphoric acid, and 2-ethylhexanol .

(Z)-octadec-9-en-1-amine: undergoes reactions such as:

Amidation: Reacts with carboxylic acids to form amides.

Hydrogenation: Can be hydrogenated to form saturated amines.

Substitution: Participates in substitution reactions with halides.

Wissenschaftliche Forschungsanwendungen

Bis(2-ethylhexyl) hydrogen phosphate: is widely used in scientific research and industry:

Metal Extraction: Used as an extractant for rare earth metals and uranium.

Surfactant: Employed in the formulation of surfactants for various industrial applications.

Lubricant Additive: Acts as an antiwear and corrosion inhibitor in lubricants.

(Z)-octadec-9-en-1-amine: has applications in:

Nanoparticle Synthesis: Used as a stabilizing agent in the synthesis of nanoparticles.

Surfactant: Utilized in the production of surfactants for detergents and emulsifiers.

Biological Research: Investigated for its potential antimicrobial properties.

Wirkmechanismus

Bis(2-ethylhexyl) hydrogen phosphate: exerts its effects primarily through its ability to form complexes with metal ions, facilitating their extraction and separation. It acts as a ligand, binding to metal ions and forming stable complexes that can be separated from aqueous solutions .

(Z)-octadec-9-en-1-amine: interacts with biological membranes, disrupting their structure and function. It can also form complexes with metal ions, aiding in their stabilization and transport .

Vergleich Mit ähnlichen Verbindungen

Bis(2-ethylhexyl) hydrogen phosphate: is similar to other organophosphorus compounds, such as:

Di(2-ethylhexyl) phosphate: Similar structure and applications.

Tri(2-ethylhexyl) phosphate: Used as a plasticizer and flame retardant.

(Z)-octadec-9-en-1-amine: is comparable to other long-chain amines, such as:

Stearylamine: Used in similar applications as a surfactant and stabilizing agent.

Oleylamine: Another name for (Z)-octadec-9-en-1-amine, highlighting its widespread use.

These comparisons highlight the unique properties and applications of bis(2-ethylhexyl) hydrogen phosphate and (Z)-octadec-9-en-1-amine in various scientific and industrial fields.

Eigenschaften

CAS-Nummer |

68155-94-2 |

|---|---|

Molekularformel |

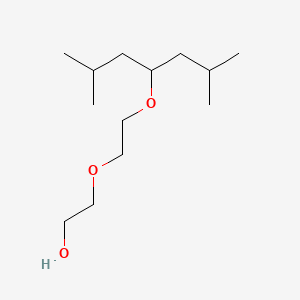

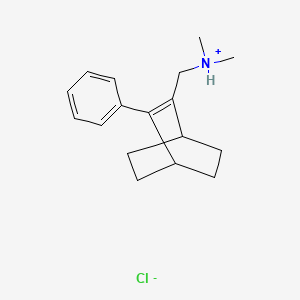

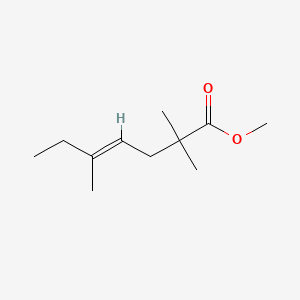

C18H37N.C16H35O4P C34H72NO4P |

Molekulargewicht |

589.9 g/mol |

IUPAC-Name |

bis(2-ethylhexyl) hydrogen phosphate;(Z)-octadec-9-en-1-amine |

InChI |

InChI=1S/C18H37N.C16H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h9-10H,2-8,11-19H2,1H3;15-16H,5-14H2,1-4H3,(H,17,18)/b10-9-; |

InChI-Schlüssel |

IXJZJRRYKPCXHG-KVVVOXFISA-N |

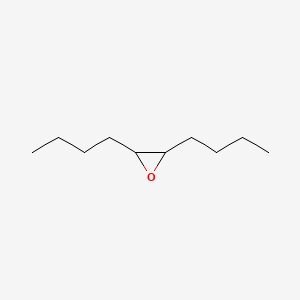

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCCN.CCCCC(CC)COP(=O)(O)OCC(CC)CCCC |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCCN.CCCCC(CC)COP(=O)(O)OCC(CC)CCCC |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.